4-(4-Chlorobenzoyl)Piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGWDOXHCPQXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380379 | |

| Record name | 4-(4-Chlorobenzoyl)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53220-41-0 | |

| Record name | 4-(4-Chlorobenzoyl)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(4-Chlorobenzoyl)piperidine

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is both arduous and exacting. The foundational step in this journey is the comprehensive characterization of the active pharmaceutical ingredient (API) or its key intermediates. It is here, in the precise and meticulous elucidation of a compound's physical and chemical properties, that we lay the groundwork for all subsequent development, from formulation and stability testing to toxicology and clinical trials.

This guide is dedicated to one such critical intermediate: 4-(4-Chlorobenzoyl)piperidine . As a versatile heterocyclic building block, its structural motif is prevalent in a range of neurologically active compounds and other therapeutic classes.[1][2] A thorough understanding of its physical properties is not merely an academic exercise; it is a prerequisite for robust process development, quality control, and regulatory compliance.

As your guide, I will eschew a simple recitation of data. Instead, I will lead you through the why and how of property determination—the rationale behind method selection, the intricacies of experimental execution, and the interpretation of the resulting data. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just information, but actionable, field-proven insights.

Molecular and Chemical Identity

Before any physical analysis can commence, establishing the unequivocal identity of the compound is paramount. This compound is a solid, crystalline substance under ambient conditions.[1][3] Its core structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group.

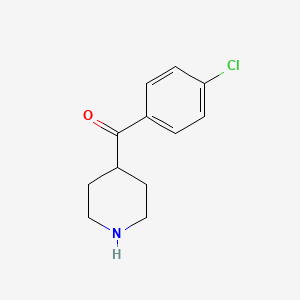

Figure 1: Chemical Structure of (4-chlorophenyl)-piperidin-4-ylmethanone.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [1] |

| CAS Number | 53220-41-0 | [1][4] |

| Molecular Formula | C₁₂H₁₄ClNO | [1][3][5] |

| Molecular Weight | 223.70 g/mol | [2][3][5] |

| Physical Form | Yellow Solid | [1][2] |

Physicochemical Properties: A Quantitative Overview

The bulk properties of a chemical entity dictate its behavior in a macroscopic sense, influencing everything from reaction kinetics to formulation strategies.

| Property | Value | Method |

| Melting Range | 60 - 63 °C | USP <741> Capillary Method |

| Boiling Point | Not Determined (Decomposition likely) | N/A |

| Aqueous Solubility | Slightly Soluble | Visual Inspection Method |

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.

-

Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a height of 2.5–3.5 mm.[6]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Profile: Set the apparatus to heat rapidly to approximately 5 °C below the expected melting point (i.e., to 55 °C).

-

Ramp and Observation: Once the initial temperature is reached, reduce the heating rate to 1 °C/minute.

-

Data Recording:

-

Record the temperature at which the column of substance collapses against the side of the tube as the onset of melting.

-

Record the temperature at which the sample becomes completely liquid as the clear point .

-

The melting range is the span between the onset and clear point.

-

The choice of a slow ramp rate (1 °C/min) is deliberate and crucial for thermodynamic equilibrium.[6] A rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially elevated and broader melting range. This protocol ensures that the energy input is slow enough for the solid-to-liquid phase transition to be observed accurately, providing a trustworthy and reproducible result. The initial rapid heating to just below the melting point simply serves to make the analysis time-efficient without compromising the accuracy of the final measurement.

Solubility Assessment

Solubility is a key parameter for drug development, influencing bioavailability and the choice of solvents for synthesis and formulation. "Slightly soluble in water" is a qualitative descriptor; a quantitative assessment provides more utility.

-

Solvent Selection: Prepare vials of deionized water, ethanol, and dimethyl sulfoxide (DMSO).

-

Initial Concentration (Aqueous): Weigh 10 mg of this compound into a glass vial. Add 0.5 mL of deionized water to create a 20 mg/mL suspension.

-

Solubilization Hierarchy: a. Vortex the vial for 1-2 minutes at room temperature. Visually inspect for dissolution (a clear solution with no visible particles).[5] b. If not dissolved, sonicate in a water bath for up to 5 minutes. Inspect again. c. If not dissolved, warm the solution to 37 °C for up to 30 minutes. Inspect again.

-

Serial Dilution: If the compound does not dissolve at 20 mg/mL, perform a 10-fold serial dilution by adding solvent and repeat the solubilization hierarchy at 2 mg/mL, 0.2 mg/mL, and so on, until complete dissolution is observed.

-

Organic Solvents: Repeat the process with ethanol and DMSO, starting at a higher initial concentration (e.g., 100-200 mg/mL) if the compound is expected to be more soluble.

-

Reporting: Report the solubility as the highest concentration at which the compound fully dissolves under the specified conditions.

This tiered approach—from simple agitation to sonication and warming—is a systematic method to overcome kinetic barriers to dissolution without excessive energy input that could cause degradation.[5] Starting with the most benign method (vortexing) and escalating ensures that the observed solubility is a true reflection of the compound's thermodynamic properties under conditions relevant to biological and chemical processes. DMSO and ethanol are included as they are common solvents in preclinical research and synthesis, respectively.

Spectroscopic Characterization Workflow

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. A multi-technique approach (NMR, FT-IR, MS) is essential for complete structural confirmation.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not publicly available, the expected spectral features can be reliably predicted from its structure.[4]

-

Aromatic Protons (7.5-8.0 ppm): The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group will be downfield due to its electron-withdrawing effect, while the protons ortho to the chlorine will be slightly upfield.

-

Piperidine Protons (1.5-3.5 ppm): These signals will be complex due to overlapping and coupling. The proton at the C4 position (methine proton adjacent to the carbonyl) will be the most downfield of the piperidine signals. The protons on C2 and C6 (adjacent to the nitrogen) will appear as multiplets, as will the protons on C3 and C5.

-

Amine Proton (1.5-2.5 ppm): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can be variable and it may exchange with D₂O.

-

Carbonyl Carbon (~195-205 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (125-140 ppm): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the carbonyl and one to the chlorine).

-

Piperidine Carbons (25-55 ppm): Four distinct signals are expected for the piperidine ring carbons (C4, C2/C6, C3/C5).

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak corresponding to the secondary amine stretch.

-

C-H Stretch (Aromatic) (~3050-3100 cm⁻¹): Sharp, medium-to-weak absorptions.

-

C-H Stretch (Aliphatic) (~2850-2950 cm⁻¹): Strong, sharp absorptions from the piperidine ring.

-

C=O Stretch (Ketone) (~1680 cm⁻¹): A very strong, sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C Stretch (Aromatic) (~1600, 1480 cm⁻¹): Two or more sharp peaks of variable intensity.

-

C-Cl Stretch (~1090 cm⁻¹): A strong absorption indicating the presence of the chloro-aromatic group.[2]

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

While traditional KBr pellet methods are still valid, the ATR technique has become the standard for solid sample analysis due to its simplicity, speed, and reproducibility.[7][8] It requires minimal sample preparation, eliminating the laborious grinding and pressing of pellets and avoiding potential issues with moisture in the KBr matrix. This ensures a high-throughput, reliable method for confirming the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[9][10]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 223, corresponding to the molecular weight of C₁₂H₁₄ClNO. The isotopic pattern will be crucial: due to the natural abundance of ³⁷Cl (~24%), a characteristic M+2 peak at m/z 225 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of one chlorine atom.

-

Key Fragment Ions: Fragmentation is likely to occur at the bonds adjacent to the carbonyl group and within the piperidine ring. Expected fragments could include:

-

m/z 139: The 4-chlorobenzoyl cation ([C₇H₄ClO]⁺), resulting from cleavage of the bond between the carbonyl carbon and the piperidine ring. This is often a very stable and abundant fragment.

-

m/z 111: The chlorophenyl cation ([C₆H₄Cl]⁺).

-

Fragments resulting from the loss of small molecules or ring opening of the piperidine moiety.[11][12]

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Handling, Storage, and Safety

Prudent laboratory practice demands adherence to safety protocols informed by the compound's known hazards.

-

Storage: The compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.[2]

-

Safety: this compound is classified as harmful and an irritant.[1][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This guide has detailed the essential physical properties of this compound, moving beyond simple data presentation to provide the procedural and scientific context necessary for its effective use in a research and development setting. The established melting range, solubility profile, and predicted spectroscopic fingerprints provide a robust analytical framework for identity confirmation, purity assessment, and quality control. By employing the standardized, self-validating protocols described herein, scientists can ensure the integrity of their materials and the reliability of their subsequent research, paving the way for successful pharmaceutical innovation.

References

- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijert.org [ijert.org]

- 3. scribd.com [scribd.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. edinst.com [edinst.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

4-(4-Chlorobenzoyl)Piperidine chemical structure and IUPAC name

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzoyl)piperidine, a key heterocyclic building block in modern medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will explore its significant applications as a versatile intermediate in the synthesis of complex bioactive molecules and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

This compound is a chemical compound featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This specific arrangement of functional groups makes it a valuable scaffold in the synthesis of a wide range of pharmaceutical agents.

-

IUPAC Name: (4-chlorophenyl)(piperidin-4-yl)methanone[1]

-

Chemical Structure:

(Image Source: PubChem CID 2777115)

-

Molecular Formula: C₁₂H₁₄ClNO[1]

-

Molecular Weight: 223.70 g/mol [1]

-

Synonyms: (4-Chlorophenyl)-4-piperidinylmethanone, 4-[(4-chlorophenyl)carbonyl]piperidine[2][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological studies. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Appearance | Yellow to off-white solid | [2][3] |

| Melting Point | 60-63 °C | [2][3] |

| Water Solubility | Slightly soluble | [2][3] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [2][3] |

| InChI Key | IYGWDOXHCPQXKN-UHFFFAOYSA-N | [1] |

| SMILES | Clc1ccc(cc1)C(=O)C2CCNCC2 | [4] |

Synthesis and Manufacturing

The most common and industrially relevant synthesis of this compound and its salts often involves the N-deprotection of a protected piperidine precursor. A representative method is the deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine. This precursor is typically synthesized via a Friedel-Crafts acylation reaction.

Illustrative Synthesis Workflow

The following diagram outlines a common synthetic pathway, starting from the N-acetylated piperidine derivative.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine

This protocol is adapted from analogous deprotection procedures for similar structures.[5]

-

Reaction Setup: A solution of N-Acetyl-4-(4-chlorobenzoyl)piperidine (1 equivalent) is prepared in 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Causality Explanation: The acidic conditions facilitate the hydrolysis of the amide bond (N-acetyl group), which is a stable protecting group. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

-

Workup (Aqueous): After cooling to room temperature, the aqueous solution, now containing the hydrochloride salt of the product, is extracted with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.[5]

-

Basification: The aqueous layer is cooled in an ice bath and carefully basified with a strong base, such as sodium hydroxide solution, until the pH is greater than 10. This converts the hydrochloride salt to the free base, which will typically precipitate or form an oil.[5]

-

Self-Validation Insight: The formation of a precipitate or separate organic layer upon basification is a strong visual indicator that the deprotection was successful and the free base has been formed.

-

-

Extraction: The free base is extracted from the aqueous layer using a suitable organic solvent, such as benzene or dichloromethane. The organic extracts are combined.[5]

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography to achieve high purity.[5]

Analytical Characterization

To confirm the identity, purity, and structure of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the chlorobenzoyl ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals confirms the proton count in each environment.

-

¹³C NMR: Will display distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with the chlorinated carbon having a characteristic shift), and the carbons of the piperidine ring.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone. Peaks corresponding to C-H bonds (aromatic and aliphatic) and the C-Cl bond will also be present.[7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 223.70 g/mol , along with a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample will show a single major peak when analyzed with a suitable column and mobile phase.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs. The piperidine moiety is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and bioavailability.[8]

-

Pharmaceutical Intermediate: It is a documented building block for various pharmaceutical products.[2][3] Its structure is a precursor for more complex molecules. For instance, derivatives have been investigated as allosteric enhancers of the A1-adenosine receptor.[2]

-

Scaffold for CNS-active Agents: The piperidine ring is a prevalent feature in many drugs targeting the central nervous system (CNS). The related compound, 4-(4-Fluorobenzoyl)piperidine, is used in the synthesis of analgesics and in neuroscience research.[9][10]

-

Inhibitor Development: The 4-chlorobenzoylpiperidine core has been utilized in the structural optimization of potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.[11]

-

Anticancer Research: Piperazine derivatives, which share structural similarities with piperidines, are significant building blocks in the discovery of anticancer drugs.[12] The piperidine scaffold itself is found in a wide array of anticancer agents.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets (SDS).

-

GHS Hazard Statements:

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Statements (Selected):

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, chemical-resistant gloves, and a lab coat is mandatory.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

- 1. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53220-41-0 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. iris.unica.it [iris.unica.it]

- 7. ijert.org [ijert.org]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

4-(4-Chlorobenzoyl)Piperidine CAS number 53220-41-0 details

An In-Depth Technical Guide to 4-(4-Chlorobenzoyl)piperidine (CAS: 53220-41-0)

Introduction

This compound is a halogenated heterocyclic ketone that has garnered significant attention within the scientific community. Identified by its CAS number 53220-41-0, this compound serves as a pivotal chemical building block and a versatile scaffold in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure, featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group, makes it an important intermediate in the synthesis of complex, biologically active molecules.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, analytical characterization, and its critical applications as a precursor in modern drug discovery, most notably in the development of novel enzyme inhibitors.[5]

Physicochemical Properties and Structural Characterization

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its physical and chemical characteristics. These properties dictate handling, storage, and analytical procedures.

Core Chemical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 53220-41-0 | [1][6][7] |

| Molecular Formula | C₁₂H₁₄ClNO | [1][3][6] |

| Molecular Weight | 223.70 g/mol | [3][6] |

| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [6] |

| Appearance | Yellow to Off-white solid/powder | [1][7] |

| Melting Point | 60-63 °C | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| SMILES String | Clc1ccc(cc1)C(=O)C2CCNCC2 | [3] |

| InChI Key | IYGWDOXHCPQXKN-UHFFFAOYSA-N | [3][6] |

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of this compound. The following protocols outline standard methodologies.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. While specific spectra for the title compound are not publicly available, a theoretical analysis based on its structure and data from related piperidine compounds suggests the following expected signals.[8][9]

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.9 ppm), corresponding to the four protons on the chlorophenyl ring, exhibiting typical ortho- and meta-coupling.

-

Piperidine Protons: Complex multiplets would appear in the aliphatic region. The proton at the C4 position (methine proton) would be significantly deshielded by the adjacent carbonyl group. Protons on C2, C6, C3, and C5 would appear as distinct multiplets. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region (>195 ppm) is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.

-

Piperidine Carbons: Signals corresponding to the five distinct carbons of the piperidine ring would be observed in the aliphatic region.

-

1.2.2 Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. Analysis of similar structures suggests the presence of characteristic absorption bands.[10][11]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ would indicate the secondary amine of the piperidine ring.

-

C-H Stretch (Aromatic & Aliphatic): Bands above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching of the piperidine ring.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would confirm the presence of the chloro-substituent.

1.2.3 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reverse-phase C18 column is typically employed for analysis.[12]

-

Objective: To determine the purity of a synthesized batch of this compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set to a wavelength where the chlorobenzoyl chromophore has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

-

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the acylation of a piperidine derivative. The following section details a plausible and widely applicable synthetic route.

Synthetic Workflow: Friedel-Crafts Acylation Approach

A logical approach to synthesizing the title compound is the Friedel-Crafts acylation of piperidine with 4-chlorobenzoyl chloride. This reaction couples the acyl group to the nitrogen atom of the piperidine ring, followed by rearrangement or, more directly, acylation at the 4-position if starting with a pre-functionalized piperidine. A common industrial route involves using a protected piperidine to direct the reaction.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 53220-41-0 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ijert.org [ijert.org]

- 11. scispace.com [scispace.com]

- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Molecular weight and formula of 4-(4-Chlorobenzoyl)Piperidine

An In-depth Technical Guide to 4-(4-Chlorobenzoyl)Piperidine: A Core Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic ketone that has emerged as a significant building block and key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, combining a piperidine ring with a substituted benzoyl group, positions it as a "privileged structure" in medicinal chemistry—a framework that is capable of binding to multiple biological targets.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, analytical characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and field-proven applications to facilitate its effective use in a research and development setting.

Core Chemical Identity

The fundamental identity of a compound is defined by its molecular structure, formula, and weight. These core attributes dictate its chemical behavior and stoichiometric relationships in reactions.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO | [2][3][4][5] |

| Molecular Weight | 223.70 g/mol | [2][4] |

| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone | [4] |

| CAS Number | 53220-41-0 | [3][4] |

| Synonyms | 4-(p-Chlorobenzoyl)piperidine, (4-Chlorophenyl)(piperidin-4-yl)methanone | [3][4] |

The structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This combination of a flexible, basic heterocyclic amine and a rigid, aromatic ketone is crucial to its utility in medicinal chemistry.

Caption: Chemical structure of (4-chlorophenyl)-piperidin-4-ylmethanone.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Yellow Solid | [3] |

| Melting Point | 60-63 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [3] |

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved via the acylation of a piperidine derivative. A common and logical approach is the Friedel-Crafts acylation of a suitably protected piperidine precursor, or more directly, the N-acylation followed by rearrangement or direct C-acylation strategies. However, the most straightforward laboratory and industrial synthesis involves the reaction of a piperidine Grignard reagent with 4-chlorobenzoyl chloride or the acylation of piperidine with 4-chlorobenzoyl chloride under specific conditions.

A highly plausible pathway is the Schotten-Baumann reaction between piperidine and 4-chlorobenzoyl chloride. To prevent N-acylation, the piperidine nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group. The protected piperidine can then be subjected to a Friedel-Crafts-type acylation or converted into an organometallic reagent for reaction with the acid chloride, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc Protection of Piperidine

-

Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Step 2: Acylation and Deprotection

-

Prepare a solution of N-Boc-piperidine (1.0 eq) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base such as sec-Butyllithium (s-BuLi, 1.1 eq) dropwise to deprotonate the 4-position, forming a lithiated intermediate.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF.

-

Slowly add the 4-chlorobenzoyl chloride solution to the lithiated piperidine solution at -78 °C.

-

After the addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

The crude N-Boc-4-(4-chlorobenzoyl)piperidine is then deprotected by dissolving it in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-3 hours.

-

Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the final product, this compound.

-

Purify the final compound using column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorobenzoyl ring (typically in the 7.4-7.8 ppm range as two doublets), the proton at the 4-position of the piperidine ring (a multiplet around 3.0-3.5 ppm), and the piperidine ring methylene protons (in the 1.5-3.0 ppm range).[6] The NH proton will appear as a broad singlet.

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon (~198-205 ppm), signals for the aromatic carbons (128-140 ppm), and signals for the aliphatic carbons of the piperidine ring (25-55 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹. Other notable peaks include the N-H stretch (around 3300-3400 cm⁻¹, often broad), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[7][8]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.7. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident, with a signal at m/z 226.7.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for more complex molecules.[3][5]

-

Monoacylglycerol Lipase (MAGL) Inhibitors : Research has demonstrated that derivatives of this compound can act as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[9] MAGL is a therapeutic target for various conditions, including cancer and neurological disorders. The piperidine core acts as a scaffold, upon which further modifications are made to optimize binding affinity and selectivity for the enzyme's active site.[9]

-

Allosteric Modulators : Certain thiophene derivatives incorporating the this compound moiety have been identified as allosteric enhancers of the A1-adenosine receptor, presenting opportunities for developing treatments for cardiovascular diseases and pain.[3][5]

-

Neuropsychiatric Drug Scaffolds : The related 4-benzoylpiperidine fragment is a core component of several antipsychotic and neurological drugs.[1] The structure mimics aspects of butyrophenones, a well-known class of dopamine receptor antagonists. This makes this compound a valuable starting point for synthesizing new ligands for dopamine and serotonin receptors.

Safety and Handling

Understanding the hazard profile is essential for safe laboratory practice.

-

Hazard Classification : this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation.[2][4][10]

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning

-

-

Precautionary Measures :

-

Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust and handle only in a well-ventilated area or chemical fume hood.[10]

-

Storage : Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.[3]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse mouth and seek medical attention.[10] If inhaled, move to fresh air.

-

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its precise molecular weight of 223.70 g/mol and formula of C₁₂H₁₄ClNO are foundational to its use in synthesis. Beyond these basic identifiers, its utility is rooted in its versatile structure, which serves as a robust scaffold for creating novel therapeutic agents, from MAGL inhibitors to CNS-active compounds. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers to leverage this important chemical intermediate to its full potential in the pursuit of new medicines.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 53220-41-0 [chemicalbook.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 9. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacopoeia.com [pharmacopoeia.com]

solubility of 4-(4-Chlorobenzoyl)Piperidine in water and organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Chlorobenzoyl)Piperidine

Executive Summary

This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility characteristics are a critical determinant of its utility, influencing reaction kinetics, purification efficiency, and the ultimate formulation of any derived API. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. While publicly available quantitative solubility data is scarce, this document outlines the fundamental principles governing its solubility, a strategic approach to solvent selection, and the definitive "gold standard" protocol for its experimental measurement.

Introduction: The Imperative of Solubility in Pharmaceutical Development

The solubility of a chemical compound is not merely a physical constant; it is a cornerstone of process chemistry and pharmaceutical science. For an intermediate like this compound, a thorough understanding of its solubility is essential for:

-

Process Optimization: Solubility in reaction solvents dictates concentration, which in turn affects reaction rates and throughput.

-

Purification and Isolation: Efficient purification, typically through crystallization, is fundamentally dependent on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Formulation Development: Although an intermediate, its solubility provides insights into the properties that may be inherited by the final API, influencing aspects like dissolution rate and bioavailability.

This guide moves beyond simple data recitation to explain the causal relationships between molecular structure, solvent choice, and solubility, providing a robust intellectual toolkit for the laboratory professional.

Compound Profile: this compound

A foundational understanding of the molecule's physicochemical properties is the first step in analyzing its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ClNO | [1][2] |

| Molecular Weight | 223.70 g/mol | [1] |

| CAS Number | 53220-41-0 | [3] |

| Appearance | Off-white to yellow solid/powder | [1] |

| Melting Point | 60-63 °C | [3] |

| Structure | (4-chlorophenyl)-piperidin-4-ylmethanone | [2] |

Structural Analysis and Predicted Solubility Behavior: The molecule's structure is dichotomous, featuring two key domains that govern its solubility:

-

The Piperidine Ring: This saturated secondary amine is basic. The lone pair of electrons on the nitrogen atom can accept a proton, making its aqueous solubility highly dependent on pH.

-

The 4-Chlorobenzoyl Group: This portion of the molecule is large, rigid, and lipophilic ("fat-loving"). The chlorine atom further enhances its non-polar character. This group will dominate its solubility behavior in organic solvents and limit its solubility in water.

Based on this structure, we can predict that the compound will exhibit low intrinsic solubility in neutral water but will become significantly more soluble in acidic aqueous solutions due to the protonation of the piperidine nitrogen.

Aqueous Solubility Profile

The interaction of a pharmaceutical compound with water is of paramount importance. While vendor data qualitatively describes this compound as "slightly soluble in water," a more rigorous, quantitative understanding is required for development purposes.[3]

The Critical Influence of pH

As a basic compound, the solubility of this compound in water is governed by the Henderson-Hasselbalch equation. The piperidine moiety is expected to have a pKa in the range of 8-10.

-

At pH > pKa (Alkaline Conditions): The compound will exist predominantly in its neutral, free base form. Its solubility will be at its minimum, dictated by the lipophilic chlorobenzoyl group. This is known as the intrinsic solubility (S₀).

-

At pH < pKa (Acidic Conditions): The piperidine nitrogen will be protonated, forming a cationic piperidinium salt. This charged species is significantly more polar and will exhibit much higher aqueous solubility.

Therefore, creating a pH-solubility profile by measuring its solubility across a range of physiologically relevant pH values (e.g., pH 2 to pH 10) is a critical first step in its characterization.

Solubility in Organic Solvents: A Strategic Selection Framework

Effective process development hinges on identifying suitable organic solvents for reactions, extractions, and crystallizations. In the absence of specific published data for this compound, a logical, principle-driven approach to solvent screening is necessary. The guiding principle is "like dissolves like." Given the compound's aromatic, halogenated, and ketonic features, it is expected to be more soluble in moderately polar to polar aprotic solvents.

The following table provides a rational starting point for solvent screening, categorized by solvent class and typical application.

| Solvent Class | Representative Solvents | Typical Application | Rationale for this compound |

| Protic | Methanol, Ethanol, Isopropanol | Reactions, Recrystallization | The piperidine nitrogen can hydrogen-bond with the solvent's -OH group. Solubility is expected to be moderate to high. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reactions, HPLC Mobile Phase | The ketone's carbonyl group can interact via dipole-dipole forces. Good solubility is anticipated. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Extractions, Chromatography | The chlorobenzoyl group has a high affinity for chlorinated solvents. High solubility is likely. |

| Aromatic | Toluene, Xylene | Reactions, Recrystallization | The phenyl ring will interact favorably with aromatic solvents. Often used for crystallization. |

| Non-Polar | Hexane, Heptane | Anti-solvent for Crystallization | Low solubility is expected. Ideal for use as an "anti-solvent" to induce precipitation from a more soluble medium. |

Definitive Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility. It is the most reliable method and the benchmark against which higher-throughput methods are measured.

Causality and Core Principles

The protocol is designed to ensure a true thermodynamic equilibrium is reached between the dissolved solute and the undissolved solid. This is achieved by:

-

Using an Excess of Solid: This ensures the solution becomes saturated, a prerequisite for measuring maximum solubility.

-

Prolonged Equilibration: Allowing sufficient time (typically 24-48 hours) with agitation ensures the dissolution process has reached its endpoint and is not kinetically limited.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant, defined temperature is critical for reproducibility.

-

Unambiguous Phase Separation: It is crucial to analyze only the liquid phase (supernatant) without any contamination from undissolved solid particles.

-

Solid-State Analysis: The solid material remaining after equilibration should be analyzed (e.g., by XRPD, DSC) to confirm that the compound has not changed its physical form (e.g., converted to a different polymorph or a solvate), which would alter its solubility.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent) in a sealed, inert vial. Rationale: Ensures saturation can be achieved.

-

Equilibration: Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time, typically 24-48 hours. Rationale: Allows the system to reach thermodynamic equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed. Rationale: Prevents undissolved solid from artificially inflating the measured concentration.

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Solid Phase Analysis: Recover the remaining solid from the vial after the experiment. Dry it and analyze its physical form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Rationale: Verifies that the measured solubility corresponds to the initial solid form of the material.

Visualization of the Workflow

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[2]

-

Recommended Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid creating and inhaling dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Conclusion

While specific, quantitative solubility data for this compound is not prevalent in public literature, its molecular structure provides clear, actionable guidance for its characterization. Its solubility is expected to be low in neutral water but will increase significantly in acidic conditions. A range of common organic solvents, particularly polar aprotic and chlorinated solvents, are likely to be effective for solubilization. For definitive and reliable data, the Shake-Flask method stands as the required experimental approach. By following the principles and protocols outlined in this guide, researchers can systematically and accurately map the solubility profile of this important pharmaceutical intermediate, enabling robust and efficient process development.

References

4-(4-Chlorobenzoyl)Piperidine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorobenzoyl)Piperidine: Melting and Boiling Point Analysis

Introduction to this compound

This compound is a heterocyclic ketone with the molecular formula C₁₂H₁₄ClNO.[1][2][3] It serves as a crucial intermediate and structural motif in medicinal chemistry and drug development. Its piperidine core and substituted benzoyl group make it a versatile building block for synthesizing a range of pharmacologically active compounds. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is not merely academic. These parameters are critical indicators of material purity, stability, and identity, directly influencing reaction kinetics, formulation development, and quality control throughout the manufacturing process.

This guide provides a detailed examination of the melting and boiling points of this compound. Moving beyond a simple recitation of values, we will explore the underlying principles and experimental methodologies required for their accurate determination, offering field-proven insights into the interpretation of these essential data points.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. This data serves as a baseline for identity and purity assessment in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 53220-41-0 | [1][2][4] |

| Molecular Formula | C₁₂H₁₄ClNO | [1][2][3] |

| Molecular Weight | 223.70 g/mol | [2][3] |

| Physical Form | Yellow Solid | [1][2] |

| Melting Point | 60 - 63°C | [1][2] |

| Boiling Point | Data not available; likely decomposes upon heating. |

Note on Boiling Point: An experimental boiling point for this compound at atmospheric pressure is not readily found in scientific literature. This often suggests that the compound may exhibit thermal instability and decompose at the high temperatures required for boiling. A predicted boiling point for a related but distinct compound, N-Acetyl-4-(4-chlorobenzoyl)-piperidine, is 443.5 ± 35.0 °C, which should not be used as a substitute for experimental data for the title compound.[5]

Melting Point Determination: A Methodological Deep Dive

The melting point is the most reliable and accessible indicator of purity for a crystalline solid. For a pure compound, the melting range—the span between the first appearance of liquid and complete liquefaction—is typically narrow, often within 0.5-1.0°C.[6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6][7]

Standard Protocol: Capillary Melting Point Determination

The capillary method is the gold standard for routine melting point analysis due to its accuracy and minimal sample requirement.

Experimental Rationale: This protocol is designed to ensure thermal equilibrium between the sample, the thermometer, and the heating medium. A slow heating rate near the melting point (~1-2°C per minute) is critical; heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously wide and high melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[8] This ensures uniform packing and efficient heat transfer.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[7]

-

-

Apparatus Setup (Using a Mel-Temp Apparatus):

-

Insert the packed capillary tube into one of the sample slots in the heating block.

-

Place a calibrated thermometer or temperature probe into the designated port, ensuring the bottom of the bulb is aligned with the sample in the capillary.

-

-

Measurement:

-

Rapid Preliminary Run: Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating again, but at a much slower rate (1-2°C per minute) once you are within 10-15°C of the expected melting point.

-

Record T₁: Note the temperature at which the first droplet of liquid becomes visible.

-

Record T₂: Note the temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Self-Validating System & Interpretation

The protocol's trustworthiness comes from its internal validation check: the melting range. A sharp range (e.g., 60.5 - 61.5°C) provides high confidence in the sample's purity. A broad range (e.g., 58 - 62°C) is a definitive indicator of impurities and suggests that the material should be subjected to further purification, such as recrystallization, before use in sensitive applications.

Workflow Visualization: Melting Point Determination```dot

Boiling Point Analysis: Challenges and Methodologies

As previously noted, an experimentally determined boiling point for this compound is elusive. This is common for complex organic molecules which may possess functional groups susceptible to thermal degradation. The energy required to overcome intermolecular forces and transition to the gas phase can exceed the energy threshold for bond cleavage, leading to decomposition rather than boiling.

Addressing Thermal Instability

To assess thermal stability, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable. TGA measures changes in mass as a function of temperature, providing a clear decomposition temperature. DSC detects heat flow changes, which can reveal exothermic decomposition events. These analyses would authoritatively determine the temperature ceiling above which the compound cannot be heated without degradation.

Standard Protocol: Micro Boiling Point Determination

Should a boiling point determination be necessary, for instance under vacuum, the micro capillary method is a suitable approach for determining an approximate value with a minimal amount of substance.

Experimental Rationale: This method defines the boiling point as the temperature where the liquid's vapor pressure equals the external (atmospheric) pressure. A[9]s the sample is heated, air expands and exits the small capillary. At the boiling point, the tube fills with vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary. This event provides a precise and observable endpoint.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Place a few drops of this compound into a small fusion or test tube.

-

Take a standard melting point capillary tube and seal one end. Place this small capillary into the fusion tube with its open end down. [10] * Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

[9]2. Measurement:

- Heat the bath gently. Observe the inner capillary. A stream of bubbles will emerge as trapped air expands.

- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample has reached its boiling point and the tube is filled with vapor. [9] * Remove the heat source and allow the bath to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the inner capillary. Record this temperature.

Workflow Visualization: Micro Boiling Point Determination

Caption: Workflow for Micro Capillary Boiling Point Determination.

Conclusion

The physical constants of this compound are foundational to its application in scientific research and development. The melting point is well-defined at 60-63°C , serving as a robust benchmark for purity. A[1][2] sharp melting range within this window is indicative of a high-purity sample, whereas significant deviation signals the presence of contaminants. The absence of a reported boiling point strongly suggests thermal decomposition at atmospheric pressure, a critical consideration for any process involving high temperatures. For any determination of its boiling behavior, methods that can operate under reduced pressure or specialized thermal analysis techniques like TGA and DSC are highly recommended. The rigorous application of the protocols detailed in this guide will ensure the generation of accurate, reliable, and interpretable data for this important chemical intermediate.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 53220-41-0 [chemicalbook.com]

- 5. N-ACETYL-4-(4-CHLOROBENZOYL)-PIPERIDINE | 59084-15-0 [m.chemicalbook.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Mechanism of action of 4-(4-Chlorobenzoyl)Piperidine derivatives

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Chlorobenzoyl)Piperidine Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of this compound derivatives, with a primary focus on their role as inhibitors of monoacylglycerol lipase (MAGL). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental methodologies, and the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Promise of the this compound Scaffold

The piperidine ring is a prevalent motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] The this compound core has emerged as a particularly interesting scaffold, with derivatives demonstrating a range of biological activities.[3][4] This guide will delve into the primary mechanism of action identified for this class of compounds: the potent and selective inhibition of monoacylglycerol lipase (MAGL).[3]

Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the levels of 2-AG are elevated, leading to a range of potential therapeutic effects in conditions such as cancer, neuroinflammation, and pain.[3] Many early MAGL inhibitors exhibited an irreversible mechanism of action, which raised concerns about potential side effects.[3] The development of reversible inhibitors based on the this compound scaffold represents a significant advancement in the field.[3]

Core Mechanism of Action: Reversible Inhibition of Monoacylglycerol Lipase (MAGL)

The primary mechanism of action for this compound derivatives is the reversible inhibition of MAGL.[3] This was elucidated through a structural optimization study starting from the lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a).[3]

From Lead Compound to Potent Inhibitor: A Structure-Activity Relationship (SAR) Journey

The development of potent and selective MAGL inhibitors from the this compound scaffold followed a systematic SAR study. The initial lead compound, CL6a, demonstrated a reversible mechanism of MAGL inhibition with a Ki of 8.6 μM.[3] Through structural modifications, a significantly more potent and selective inhibitor, compound 17b , was developed with a Ki of 0.65 μM.[3]

| Compound | Ki (μM) for MAGL Inhibition |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) | 8.6 |

| 17b (Optimized derivative) | 0.65 |

Table 1: Inhibitory potency of a lead this compound derivative and its optimized analogue against monoacylglycerol lipase (MAGL).[3]

The key structural modifications leading to this enhanced potency involved exploring the substitution patterns on the benzoyl and piperidine rings. This optimization process highlights the importance of subtle structural changes in achieving high-affinity binding to the target enzyme.

Molecular Interactions within the MAGL Active Site

Modeling studies have provided valuable insights into the binding mode of these reversible inhibitors within the MAGL active site.[3] A key finding was that the binding of the optimized compound, 17b , displaces a structural water molecule and forms hydrogen bonds that mimic the interactions of this water molecule.[3] This discovery of a new key anchoring point is crucial for the rational design of future MAGL inhibitors.[3]

Below is a diagram illustrating the proposed binding of a this compound derivative within the MAGL active site.

Caption: Proposed binding of a this compound derivative in the MAGL active site.

Broader Pharmacological Context of Piperidine Derivatives

While MAGL inhibition is the most clearly defined mechanism for the this compound scaffold, it is important to recognize that piperidine derivatives, in general, exhibit a wide range of pharmacological activities. This broader context is crucial for understanding potential off-target effects and for the future development of new therapeutic agents based on this versatile scaffold.

Other reported activities for various piperidine derivatives include:

-

Anticancer Properties: Some piperazine derivatives, which are structurally related, have been shown to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, and to induce apoptosis.[4]

-

Analgesic and Opioid Receptor Activity: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties and show high affinity for opioid binding sites.[5]

-

Serotonin Antagonism: Some piperidine analogues demonstrate serotonin antagonistic effects.[5]

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[6]

Experimental Protocols for Assessing MAGL Inhibition

The determination of MAGL inhibitory activity is a critical step in the evaluation of this compound derivatives. A standard experimental workflow is outlined below.

Caption: Experimental workflow for assessing MAGL inhibition by this compound derivatives.

A detailed protocol for a fluorogenic MAGL activity assay is as follows:

-

Reagents and Materials:

-

Purified human MAGL enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

96-well microplate (black, for fluorescence measurements)

-

Microplate reader with fluorescence detection capabilities

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a small volume of each compound dilution to the wells of the microplate. Include control wells with solvent only (for 100% activity) and wells with a known potent MAGL inhibitor (for 0% activity).

-

Add the MAGL enzyme solution to all wells and incubate for a specified period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase is proportional to the MAGL activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of MAGL inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Conclusion and Future Directions

This compound derivatives represent a promising class of reversible MAGL inhibitors.[3] The detailed understanding of their mechanism of action, particularly the key interactions within the MAGL active site, provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on:

-

Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the understanding of the structural requirements for optimal MAGL inhibition.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most potent inhibitors in relevant animal models of disease, such as cancer and neuroinflammation.

-

Selectivity Profiling: Assessing the selectivity of these compounds against other serine hydrolases and a broader panel of receptors and enzymes to identify any potential off-target effects.

By continuing to explore the rich pharmacology of the this compound scaffold, the scientific community can unlock new therapeutic opportunities for a variety of challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(4-Chlorobenzoyl)Piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Key Features

4-(4-Chlorobenzoyl)piperidine possesses a well-defined structure comprising a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This structure gives rise to distinct spectroscopic signatures.

Molecular Formula: C₁₂H₁₄ClNO[1]

Molecular Weight: 223.70 g/mol [1]

CAS Number: 53220-41-0[1]

The key structural components to consider for spectroscopic analysis are:

-

4-Chlorophenyl group: A para-substituted aromatic ring that will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Ketone carbonyl group: A strong chromophore in IR spectroscopy and an influential electron-withdrawing group affecting the chemical shifts of adjacent nuclei in NMR.

-

Piperidine ring: A saturated heterocyclic amine that, in its chair conformation, will display distinct proton and carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm relative to a standard solvent like CDCl₃ are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the carbonyl group, deshielded. |

| H-3', H-5' (Aromatic) | 7.4 - 7.6 | Doublet | 2H | Protons meta to the carbonyl group. |

| H-4 (Piperidine) | 3.2 - 3.5 | Multiplet | 1H | Methine proton alpha to the carbonyl group, deshielded. |

| H-2, H-6 (Piperidine, axial & equatorial) | 2.8 - 3.2 | Multiplets | 4H | Protons on the carbons adjacent to the nitrogen. |

| H-3, H-5 (Piperidine, axial & equatorial) | 1.7 - 2.1 | Multiplets | 4H | Protons on the carbons beta to the nitrogen. |

| N-H (Piperidine) | 1.5 - 2.5 | Broad singlet | 1H | Chemical shift can vary with concentration and solvent. |

Causality of Predictions: The aromatic protons ortho to the electron-withdrawing carbonyl group are expected to be the most downfield. The methine proton on the piperidine ring, also alpha to the carbonyl, will be significantly deshielded compared to a simple piperidine ring. The piperidine ring protons will likely show complex splitting patterns due to axial and equatorial environments and coupling to each other.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.